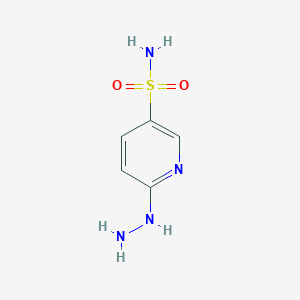

6-Hydrazinylpyridine-3-sulfonamide

Overview

Description

6-Hydrazinylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C5H8N4O2S and its molecular weight is 188.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamides, including compounds like 6-Hydrazinylpyridine-3-sulfonamide, are a significant class of synthetic antibiotics that have played a pivotal role in treating bacterial infections. Beyond their antibacterial properties, sulfonamides have found applications in various therapeutic areas due to their inhibition capabilities against different enzymes and receptors.

Antibacterial and Antiviral Applications : Sulfonamides are historically known for their antibacterial properties. They act as bacteriostatic agents by inhibiting the bacterial synthesis of folic acid, which is essential for bacterial growth and replication. Moreover, certain sulfonamides have been utilized as antiviral HIV protease inhibitors, showcasing their versatility in treating infections (Gulcin & Taslimi, 2018).

Anticancer Applications : The application of sulfonamides in cancer therapy is another area of significant interest. Due to their ability to inhibit various enzymes involved in tumor growth and metastasis, sulfonamides are being explored as potential anticancer agents. This includes their role in inhibiting carbonic anhydrase enzymes, which are involved in pH regulation within tumors, contributing to the uncontrolled proliferation of cancer cells (Carta, Scozzafava, & Supuran, 2012).

Neurological Disorders and Glaucoma : Sulfonamides have found applications in treating neurological disorders such as epilepsy, through their inhibitory action on certain receptors and enzymes in the brain. Additionally, their role as carbonic anhydrase inhibitors renders them useful in treating glaucoma, a condition characterized by increased intraocular pressure, potentially leading to blindness if untreated (Azevedo-Barbosa et al., 2020).

Environmental Impact and Biodegradation

Environmental Presence and Impact : Sulfonamides, due to their widespread use, have been detected in various environmental matrices, raising concerns about their impact on microbial communities and the potential development of antibiotic resistance. Studies have shown that sulfonamides can affect microbial diversity and induce resistance genes in environmental bacteria, posing a risk to human health and ecosystems (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Biodegradation and Remediation Strategies : Addressing the environmental impact of sulfonamides includes exploring biodegradation pathways and remediation strategies. Research into microbial degradation of sulfonamides aims to identify effective microbial strains and conditions that facilitate the breakdown of these compounds, thereby mitigating their persistence in the environment and reducing the risk of resistance development (Deng, Li, & Zhang, 2018).

Mechanism of Action

Target of Action

The primary targets of 6-Hydrazinylpyridine-3-sulfonamide are bacterial enzymes, specifically dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial metabolism and survival, making them ideal targets for antibacterial drugs .

Mode of Action

This compound acts as a competitive inhibitor of its target enzymes . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of dihydropteroate synthetase, thereby blocking the enzyme’s active site and preventing the synthesis of folic acid, which is essential for bacterial DNA synthesis .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the folate synthesis pathway in bacteria . This leads to a deficiency in folic acid, which is necessary for the synthesis of nucleotides that make up DNA. As a result, bacterial DNA synthesis is hindered, leading to inhibited growth and replication .

Result of Action

The ultimate result of this compound’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, the drug prevents bacteria from producing the nucleotides needed for DNA synthesis. This halts bacterial replication and allows the immune system to eliminate the infection .

Biochemical Analysis

Cellular Effects

Sulfonamides are known to have profound effects on cellular functions

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication

Dosage Effects in Animal Models

The dosage effects of 6-Hydrazinylpyridine-3-sulfonamide in animal models have not been reported. Sulfonamides are generally used in veterinary medicine to treat various diseases .

Metabolic Pathways

Sulfonamides are known to interfere with the metabolic pathways of bacteria, inhibiting the synthesis of folic acid .

Properties

IUPAC Name |

6-hydrazinylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c6-9-5-2-1-4(3-8-5)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODFJZCIJKBHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2529779.png)

![2,2-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B2529783.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)

![1-[4-(Propan-2-yl)phenyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2529787.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)

![2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2529790.png)